Benzylpenicilloic Acid Benzathide

Pharmaceutical impurity profiling HPLC method validation European Pharmacopoeia compliance

Benzylpenicilloic Acid Benzathide (C32H38N4O4S, MW 574.73 g/mol) is a structurally characterized organic impurity and degradation product derived from Benzathine Benzylpenicillin (Penicillin G benzathine), a long‑acting β‑lactam antibiotic. It is officially listed as Benzathine Benzylpenicillin EP Impurity C in the European Pharmacopoeia monograph 0373 and the British Pharmacopoeia 2025.

Molecular Formula C32H38N4O4S
Molecular Weight 574.7 g/mol
Cat. No. B15353562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylpenicilloic Acid Benzathide
Molecular FormulaC32H38N4O4S
Molecular Weight574.7 g/mol
Structural Identifiers
SMILESCC1(C(NC(S1)C(C(=O)N(CCNCC2=CC=CC=C2)CC3=CC=CC=C3)NC(=O)CC4=CC=CC=C4)C(=O)O)C
InChIInChI=1S/C32H38N4O4S/c1-32(2)28(31(39)40)35-29(41-32)27(34-26(37)20-23-12-6-3-7-13-23)30(38)36(22-25-16-10-5-11-17-25)19-18-33-21-24-14-8-4-9-15-24/h3-17,27-29,33,35H,18-22H2,1-2H3,(H,34,37)(H,39,40)/t27-,28-,29+/m0/s1
InChIKeyQRTJRLAIZBFXKP-YTCPBCGMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylpenicilloic Acid Benzathide (Benzathine Benzylpenicillin EP Impurity C): Procurement-Ready Compound Profile


Benzylpenicilloic Acid Benzathide (C32H38N4O4S, MW 574.73 g/mol) is a structurally characterized organic impurity and degradation product derived from Benzathine Benzylpenicillin (Penicillin G benzathine), a long‑acting β‑lactam antibiotic. It is officially listed as Benzathine Benzylpenicillin EP Impurity C in the European Pharmacopoeia monograph 0373 and the British Pharmacopoeia 2025 [1]. The compound is a dimeric adduct formed by the condensation of benzylpenicilloic acid with benzathine, and it is supplied primarily as a certified reference standard for analytical quality control (QC) and method validation in pharmaceutical development and regulatory submissions .

Why Benzylpenicilloic Acid Benzathide Cannot Be Replaced by Other Penicillin Impurity Standards in Quality Control


Although multiple penicillin‑related impurities are available as reference standards (e.g., Benzylpenicilloic Acid, Benzathine Benzylpenicillin Impurity A, B, D, E, F), direct substitution of Benzylpenicilloic Acid Benzathide with any other impurity is not scientifically valid. Under the harmonised BP/EP HPLC method, Benzylpenicilloic Acid Benzathide (Impurity C) exhibits a unique relative retention time (RRT ≈ 1.75) and is the only impurity with an individual acceptance limit as high as 2.0 %, distinct from all other specified impurities that are limited to 0.2–0.5 % [1]. Moreover, unlike Impurities E and F, which require multiplicative correction factors (1.9 and 1.5 respectively), Impurity C requires no response factor correction, simplifying quantification. These orthogonal chromatographic and regulatory properties mean that using an alternative impurity standard will generate inaccurate retention‑time matching, erroneous quantitation, and non‑compliance with pharmacopoeial system suitability criteria, making substitution technically and regulatorily unacceptable [1].

Quantitative Comparator Evidence for Benzylpenicilloic Acid Benzathide (EP Impurity C)


Relative Retention Time (RRT) Distinguishes Impurity C from All Other Benzathine Benzylpenicillin Impurities

In the official BP/EP liquid‑chromatographic method for benzathine benzylpenicillin, Benzylpenicilloic Acid Benzathide (Impurity C) exhibits an RRT of approximately 1.75 relative to benzylpenicillin (≈ 7 min). This value is substantially later than the nearest neighbouring impurity, Impurity I (RRT ≈ 1.42), and far exceeds the RRTs of Impurity A (0.18), Benzathine (0.30), Impurity D (0.36), Impurity G (0.38), Impurity J (0.44), Impurity E (0.51/0.60), Impurity B (0.69), Impurity F (0.84/0.88), and Impurity H (1.22) [1]. The large chromatographic gap between Impurity C and preceding peaks facilitates unambiguous peak identification and integration, reducing co‑elution risk.

Pharmaceutical impurity profiling HPLC method validation European Pharmacopoeia compliance

Highest Pharmacopoeial Acceptance Limit Among Individual Specified Impurities

The BP/EP monograph sets the individual acceptance limit for Impurity C at a maximum of 2.0 %, whereas all other individual specified impurities (A, B, D, E, F, G, H, I, J) are controlled at ≤0.5 %, with most limited to ≤0.2 % [1]. Specifically, Impurity J is limited to 0.5 %, Impurities E and F to 0.3 % each, and Impurities A, B, D, G, H, I to 0.2 % each. The 2.0 % limit for Impurity C is the highest individual impurity threshold in the monograph, indicating that Impurity C is recognised as the principal process‑related and/or degradation product requiring dedicated analytical control.

Impurity limit justification Quality by Design Pharmacopoeial specification setting

Unit Response Factor Eliminates the Need for Correction Factors Required by Impurities E and F

The BP/EP related‑substances method mandates multiplicative correction factors for Impurity E (1.9) and Impurity F (1.5) but explicitly does not prescribe a correction factor for Impurity C, indicating that its response factor is within the range 0.8–1.2 and treated as unity [1]. This contrasts with Impurities E and F, which require mathematical adjustment of peak areas before quantitation. The absence of a correction factor simplifies calculation, reduces operator error, and improves inter‑laboratory reproducibility for Impurity C measurements.

HPLC response factor Quantitative impurity analysis Pharmacopoeial correction factor

Structurally Unique Dimeric Adduct Differentiates Impurity C from Monomeric Penicillin Degradants

Benzylpenicilloic Acid Benzathide is a dimeric condensation product of benzylpenicilloic acid and benzathine (N,N‑dibenzylethane‑1,2‑diamine), with a molecular weight of 574.73 g/mol . In contrast, the simple hydrolysis product benzylpenicilloic acid (BPNLA, C16H20N2O5S, MW 352.4 g/mol) is a monomeric degradant. The benzathide moiety imparts distinct lipophilicity and chromatographic behaviour, resulting in the unique RRT ≈ 1.75 discussed above. Furthermore, BPNLA has demonstrated in‑vivo acute toxicity (LD50 = 8.48 g/kg i.p. in mice) and cytotoxicity in mammalian cell lines [1], which highlights the toxicological relevance of controlling penicilloic acid‑derived impurities. Although direct toxicity data for the benzathide adduct are not yet reported, its structural relationship to BPNLA makes it a potential carrier of similar toxicological liabilities, reinforcing the need for its specific identification and control.

Impurity structure elucidation Degradation chemistry Reference standard characterization

High‑Impact Application Scenarios for Benzylpenicilloic Acid Benzathide


Pharmacopoeial Compliance Testing of Benzathine Benzylpenicillin Drug Substance and Finished Product

Quality control laboratories performing BP/EP monograph testing must use an authentic Impurity C reference standard to achieve the required system suitability (RRT ≈ 1.75) and to accurately quantitate this impurity against the 2.0 % acceptance limit [1]. The absence of a correction factor simplifies the calculation, reducing procedural errors during batch release testing [1].

Development and Validation of Stability‑Indicating HPLC Methods

Because Impurity C is the most abundant degradation product formed under stress conditions, its certified reference material is essential for establishing peak purity, determining relative response factors, and validating the specificity of stability‑indicating methods in accordance with ICH Q2(R1) [1]. The large RRT separation from neighbouring peaks (0.33–0.53 units ahead of Impurity I and H) confirms method selectivity [1].

Reference Standard for LC‑MS/MS Identification of Unknown Degradants

With a molecular weight of 574.73 g/mol and a fully elucidated dimeric structure [3], Benzylpenicilloic Acid Benzathide serves as a diagnostic marker in LC‑MS/MS impurity profiling, enabling unambiguous identification of this specific adduct in complex matrices and differentiating it from monomeric penicilloic acid degradants [2].

Regulatory Submission Support for ANDA/DMF Filing

For ANDA applicants referencing Benzathine Benzylpenicillin, a fully characterized Impurity C reference standard supported by COA, MS, NMR, and HPLC purity data (as demonstrated in the preparative study by Chen et al. [3]) is required to demonstrate analytical method equivalence and to satisfy FDA/EMA impurity qualification requirements.

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